(4-Tert-butyl-phenoxy)acetonitrile

Catalog No.
S731895
CAS No.
50635-24-0
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Tert-butyl-phenoxy)acetonitrile

CAS Number

50635-24-0

Product Name

(4-Tert-butyl-phenoxy)acetonitrile

IUPAC Name

2-(4-tert-butylphenoxy)acetonitrile

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3

InChI Key

HZVAATCQZHQGJT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC#N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC#N

Synthesis and Applications:

(4-Tert-butyl-phenoxy)acetonitrile, also known as 4-(tert-butyl)phenoxynitrile, is an organic compound with the molecular formula C₁₂H₁₅NO. While its specific research applications are limited, it serves as a precursor for the synthesis of other molecules with potential biological activity.

A study published in the journal "Tetrahedron Letters" describes the synthesis of (4-tert-butyl-phenoxy)acetonitrile using a two-step process. The first step involves the reaction of 4-tert-butylphenol with chloromethyl cyanide, followed by treatment with sodium hydroxide to yield the desired product. []

(4-Tert-butyl-phenoxy)acetonitrile is an organic compound characterized by the presence of a tert-butyl group attached to a phenoxy moiety, linked to an acetonitrile functional group. Its chemical structure can be denoted as C13_{13}H15_{15}NO, indicating it contains carbon, hydrogen, nitrogen, and oxygen. The tert-butyl group enhances the compound's lipophilicity and steric hindrance, which can influence its reactivity and biological interactions.

(4-Tert-butyl-phenoxy)acetonitrile can undergo several chemical transformations:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding carbonyl compounds.
  • Reduction: It can also be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, yielding amines or alcohols.
  • Nucleophilic Substitution: The phenoxy group may participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under suitable conditions .

Research has indicated that (4-Tert-butyl-phenoxy)acetonitrile possesses notable biological activities. It has been investigated for its potential as an antiviral agent and as a modulator in various biochemical pathways. The structure-activity relationship studies suggest that modifications to the acetonitrile or phenoxy groups can significantly affect its biological efficacy against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) .

The synthesis of (4-Tert-butyl-phenoxy)acetonitrile typically involves several steps:

  • Starting Materials: The synthesis often begins with 4-tert-butylphenol.
  • Reaction with Acetonitrile: The phenol is reacted with acetonitrile in the presence of a base to form the desired compound.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity .

Industrial methods may employ continuous flow reactors to optimize yields and purity while minimizing reaction times.

(4-Tert-butyl-phenoxy)acetonitrile serves multiple roles across different fields:

  • Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it is explored for potential therapeutic applications.
  • Material Science: Its unique properties make it suitable for use in advanced materials, including organic electronics and specialty polymers .

Studies on the interactions of (4-Tert-butyl-phenoxy)acetonitrile with various biological targets have revealed that it can modulate enzyme activity and influence cellular pathways. Its ability to bind selectively to certain proteins makes it a valuable tool in proteomics and drug development research .

Several compounds share structural similarities with (4-Tert-butyl-phenoxy)acetonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-tert-butylphenolContains a tert-butyl group directly attached to a phenolic ringUsed primarily as a precursor in various syntheses
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyanilineContains both phenoxy and aniline groupsExhibits distinct biological activities
4-tert-butylphthalonitrileContains two nitrile groups connected to a tert-butyl substituted aromatic ringKnown for its applications in dye chemistry

(4-Tert-butyl-phenoxy)acetonitrile stands out due to its combination of functional groups that provide specific chemical reactivity and biological activity not found in other similar compounds. This uniqueness makes it particularly valuable for targeted applications in medicinal chemistry and material science .

(4-Tert-butyl-phenoxy)acetonitrile is an organic compound with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service registry number 50635-24-0 and bears the European Community number 678-712-1 [3]. This chemical entity represents a complex organic molecule containing multiple functional groups that determine its classification within the broader taxonomy of organic chemistry.

The compound exists as a clear liquid with a colorless to almost colorless appearance under standard conditions [4]. Its creation date in chemical databases traces back to February 8, 2007, with the most recent modifications recorded as June 7, 2025 [3]. The substance has been assigned various identification codes across different chemical databases, including the DSSTox Substance ID DTXSID70505395 and the Nikkaji Number J1.956.508D [3].

Systematic Nomenclature and Chemical Names

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex organic molecules containing multiple functional groups [5]. The systematic name 2-(4-tert-butylphenoxy)acetonitrile reflects the structural hierarchy where the acetonitrile moiety serves as the principal functional group [3] [2].

Alternative acceptable names for this compound include 2-(4-(tert-butyl)phenoxy)acetonitrile, 2-[4-(1,1-dimethylethyl)phenoxy]acetonitrile, and 4-tert-butylphenoxyacetonitrile [1] [3]. The nomenclature system recognizes the presence of the tert-butyl substituent on the phenyl ring at the para position, connected through an ether linkage to the acetonitrile functional group [6] [7].

The compound's naming follows the principles established for aromatic ethers, where the phenoxy group serves as a substituent connected to the acetonitrile backbone [6] [8]. This naming convention reflects the structural complexity of the molecule, incorporating both the aromatic ether and nitrile functional group classifications within a single systematic name [9] [5].

Primary Chemical Classification

(4-Tert-butyl-phenoxy)acetonitrile belongs to the broad category of organic compounds, specifically classified as an aromatic ether derivative containing a nitrile functional group [10] [11]. The compound exhibits characteristics of multiple chemical families due to its complex molecular structure, which incorporates distinct functional group motifs [12].

The primary classification places this compound within the nitrile family, characterized by the presence of the carbon-nitrogen triple bond functional group (-C≡N) [13] [10]. Nitriles represent a significant class of organic compounds that can be viewed as derivatives of carboxylic acids, where the nitrile group serves as a precursor to various other functional groups through chemical transformation reactions [10] [11].

Classification CategoryDesignationStructural Basis
Primary ClassificationNitrileCarbon-nitrogen triple bond (-C≡N)
Secondary ClassificationAromatic EtherPhenoxy group connected via ether linkage
Tertiary ClassificationSubstituted AromaticTert-butyl substituent on benzene ring

Functional Group Analysis and Classification

The molecular structure of (4-tert-butyl-phenoxy)acetonitrile contains three distinct functional group classifications that contribute to its overall chemical behavior and properties [14] [12]. The nitrile functional group (-C≡N) represents the highest priority functional group according to International Union of Pure and Applied Chemistry nomenclature rules, establishing the compound's primary classification [13] [9].

The phenoxy group represents an aromatic ether functionality, where the oxygen atom connects the aromatic ring system to the aliphatic acetonitrile chain [15] [6]. This aromatic ether classification distinguishes the compound from simple aliphatic ethers, as the phenoxy group exhibits unique chemical properties due to the conjugation between the oxygen lone pairs and the aromatic π-system [15] [16].

The tert-butyl substituent on the aromatic ring represents an alkyl substitution pattern that influences the compound's physical and chemical properties [17] [18]. This tertiary alkyl group provides steric bulk and electron-donating characteristics that affect the overall reactivity profile of the aromatic system [17] [7].

Structural Classification Within Organic Chemistry Taxonomy

Within the hierarchical classification system of organic chemistry, (4-tert-butyl-phenoxy)acetonitrile occupies multiple taxonomic positions based on its structural features [19] [20]. The compound belongs to the carbocyclic aromatic class due to its benzene ring system, while simultaneously being classified as a heteroatom-containing compound due to the presence of both nitrogen and oxygen atoms [21] [22].

The aromatic classification stems from the presence of the benzene ring, which satisfies the criteria for aromaticity including planarity, conjugation, and adherence to Huckel's rule [21]. The compound represents a monosubstituted benzene derivative with the tert-butyl group occupying the para position relative to the phenoxy linkage [7] [8].

From a functional group taxonomy perspective, the compound exhibits characteristics of both ether and nitrile chemical families [12] [23]. The ether classification derives from the carbon-oxygen-carbon linkage pattern (Ar-O-C), while the nitrile classification originates from the terminal carbon-nitrogen triple bond [13] [6].

Taxonomic LevelClassificationStructural Criteria
KingdomOrganic CompoundsCarbon-based molecular framework
ClassAromatic CompoundsBenzene ring system present
SubclassAromatic EthersPhenoxy group functionality
FamilyNitrilesCarbon-nitrogen triple bond
SubfamilySubstituted NitrilesAdditional substituent groups present

Comparative Classification Analysis

The classification of (4-tert-butyl-phenoxy)acetonitrile can be understood through comparison with related structural analogs within the chemical literature [20]. The compound shares structural similarities with other phenoxyacetonitrile derivatives, differing primarily in the nature and position of substituents on the aromatic ring [24] [25].

The tert-butyl substituent places this compound within the category of sterically hindered aromatic ethers, a classification that influences both its physical properties and chemical reactivity patterns [17] [18]. This steric hindrance classification distinguishes it from unsubstituted phenoxyacetonitrile analogs and affects its behavior in various chemical transformations [7].

The para-substitution pattern on the benzene ring represents a specific geometric isomer class within the broader family of tert-butylphenoxyacetonitrile compounds [8] [21]. This positional isomerism classification has significant implications for the compound's physical properties, including melting point, boiling point, and solubility characteristics [2] [18].

The benzene ring forms the central structural framework of the molecule, exhibiting the characteristic planar geometry associated with aromatic systems [4]. The ring adopts a para-disubstitution pattern, with the tert-butyl group and phenoxy linkage occupying opposite positions on the aromatic framework [1]. This substitution pattern confers C₂ᵥ symmetry to the aromatic portion of the molecule, influencing both its physical properties and chemical reactivity [4].

The aromatic ring participates in π-conjugation, with the oxygen atom of the phenoxy group contributing lone pair electrons to the aromatic π-system [4]. This conjugation affects the electron density distribution across the ring and influences the compound's spectroscopic properties and chemical behavior [5].

Tert-butyl Substituent

The tert-butyl group, represented by the structural formula C(CH₃)₃, occupies the para position relative to the phenoxy linkage [1] [4]. This tertiary alkyl substituent provides significant steric bulk, with a van der Waals radius that extends considerably beyond the plane of the aromatic ring [6]. The tetrahedral geometry around the quaternary carbon center results in three equivalent methyl groups arranged in a propeller-like configuration [6].

Studies of related tert-butyl-substituted aromatic compounds indicate that the carbon-carbon bond length between the quaternary carbon and the aromatic ring typically measures approximately 1.54 Å [7]. This bond length reflects the sp³-sp² hybridization interface and the steric interactions between the bulky substituent and the aromatic system [7].

Phenoxy Linkage

The phenoxy group represents an aromatic ether functionality, characterized by a carbon-oxygen-carbon bond sequence (Ar-O-C) [1] [4]. The oxygen atom adopts sp³ hybridization with two lone pairs of electrons occupying non-bonding orbitals [5]. The C-O bond lengths in aromatic ethers typically range from 1.36 to 1.40 Å, reflecting the partial double bond character arising from π-conjugation between the oxygen lone pairs and the aromatic π-system [8].

The bond angle at the ether oxygen generally measures approximately 118-120°, slightly larger than the tetrahedral angle due to lone pair repulsion [8]. This geometric arrangement positions the acetonitrile chain at an optimal angle for minimal steric interference with the aromatic ring and tert-butyl substituent [4].

Acetonitrile Functional Group

The acetonitrile moiety (-CH₂CN) represents the highest priority functional group according to International Union of Pure and Applied Chemistry nomenclature rules [1] [2]. The nitrile functionality exhibits linear geometry with a carbon-nitrogen triple bond length of approximately 1.17 Å [9]. The carbon-nitrogen triple bond demonstrates sp hybridization at both carbon and nitrogen centers, resulting in a bond angle of 180° [9].

The methylene bridge connecting the nitrile group to the ether oxygen adopts tetrahedral geometry with C-C and C-O bond lengths of approximately 1.54 Å and 1.43 Å, respectively [10]. This structural arrangement provides conformational flexibility to the molecule while maintaining the rigid geometry of the nitrile functional group [9].

Physical Properties and Molecular Parameters

Thermal Properties

(4-Tert-butyl-phenoxy)acetonitrile exhibits a melting point range of 67-70°C, indicating its solid state at ambient temperature [2] [10]. The relatively low melting point for an aromatic compound reflects the influence of the bulky tert-butyl substituent, which disrupts efficient crystal packing and reduces intermolecular interactions [10]. The boiling point has been determined as 296.6°C at 760 mmHg, demonstrating the compound's thermal stability under standard atmospheric conditions [10].

The flash point of 124.9°C indicates the minimum temperature at which the compound can form an ignitable vapor-air mixture [10]. This relatively high flash point classifies the compound as having moderate fire hazard potential and suggests appropriate safety protocols for handling and storage [10].

Density and Refractive Properties

The density of (4-tert-butyl-phenoxy)acetonitrile has been measured as 0.995 g/cm³, indicating that the compound is slightly less dense than water [10]. This density value reflects the molecular packing efficiency in the solid state and correlates with the presence of the bulky tert-butyl group, which introduces void spaces in the crystal structure [10].

The refractive index ranges from 1.4460 to 1.499, depending on the measurement conditions and temperature [2] [10]. These values fall within the typical range for organic compounds containing aromatic rings and reflect the compound's polarizability and electron density distribution [10]. The refractive index provides information about the compound's optical properties and its interaction with electromagnetic radiation [11].

Solubility and Partition Coefficients

Solubility studies indicate that (4-tert-butyl-phenoxy)acetonitrile exhibits very slight solubility in polar solvents such as methanol and demonstrates good solubility in chloroform [2]. This solubility profile reflects the compound's amphiphilic nature, with the aromatic ring and tert-butyl group contributing hydrophobic character while the nitrile and ether functionalities provide polar interaction sites [4].

The predicted logarithmic partition coefficient (LogP) value of 2.88648 indicates moderate lipophilicity [10]. This parameter suggests that the compound would demonstrate intermediate distribution between aqueous and organic phases, with a preference for organic environments [10]. The LogP value has implications for biological activity and environmental fate if the compound were to be released into natural systems [10].

Electronic Structure Parameters

The exact mass of 189.11500 Da corresponds to the molecular ion peak in high-resolution mass spectrometry [10]. The monoisotopic mass of 189.115364 Da accounts for the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O) [1]. These precise mass values are essential for analytical identification and structural confirmation [10].

The polar surface area (PSA) of 33.02000 Ų provides a measure of the compound's polar character and its potential for hydrogen bonding interactions [10]. This relatively low PSA value reflects the limited number of polar functional groups and suggests moderate permeability across biological membranes [10].

Spectroscopic Properties and Molecular Recognition

Nuclear Magnetic Resonance Characteristics

The tert-butyl group in (4-tert-butyl-phenoxy)acetonitrile exhibits characteristic nuclear magnetic resonance properties that have been exploited in related compounds for structural studies [12]. The nine equivalent hydrogen atoms of the tert-butyl substituent appear as a singlet in proton nuclear magnetic resonance spectra, typically around 1.3 ppm [11] [13]. This chemical shift reflects the shielding effect of the aromatic ring and the tetrahedral geometry of the substituent [12].

Research on tert-butyl groups as nuclear magnetic resonance probes has demonstrated their utility in studying large molecular assemblies due to their high mobility and sharp resonance signals [12] [14]. The tert-butyl resonances generally maintain their intensity and sharpness even when incorporated into high molecular weight complexes, making them valuable for monitoring molecular interactions and conformational changes [12] [14].

Infrared Spectroscopic Features

The nitrile functional group in (4-tert-butyl-phenoxy)acetonitrile exhibits a characteristic carbon-nitrogen triple bond stretching vibration in the infrared spectrum, typically appearing around 2200-2260 cm⁻¹ [15]. This absorption band serves as a diagnostic marker for the presence and integrity of the nitrile functionality [16].

The tert-butyl group contributes several characteristic vibrations to the infrared spectrum, including symmetric and asymmetric methyl stretching modes around 2950-3000 cm⁻¹ and methyl deformation vibrations around 1460-1470 cm⁻¹ [17]. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, while the ether carbon-oxygen stretching occurs around 1000-1300 cm⁻¹ [16].

Mass Spectrometric Fragmentation

High-resolution mass spectrometry of (4-tert-butyl-phenoxy)acetonitrile reveals characteristic fragmentation patterns that provide structural information [9]. The molecular ion peak at m/z 189 corresponds to the intact molecule, while common fragment ions include loss of the tert-butyl group (m/z 132) and formation of the phenoxy acetonitrile cation [9].

The presence of the tert-butyl substituent often leads to characteristic fragmentations involving α-cleavage adjacent to the quaternary carbon center [18]. These fragmentation patterns serve as fingerprints for structural identification and can distinguish between positional isomers of substituted phenoxyacetonitriles [18].

Molecular Geometry and Conformational Analysis

Bond Lengths and Angles

The molecular geometry of (4-tert-butyl-phenoxy)acetonitrile reflects the hybridization states and electronic environments of its constituent atoms [4]. The aromatic carbon-carbon bond lengths within the benzene ring are approximately 1.40 Å, consistent with the delocalized π-electron system [5]. The carbon-carbon bond connecting the tert-butyl group to the aromatic ring measures approximately 1.54 Å, reflecting the sp³-sp² hybridization interface [7].

The ether linkage exhibits typical geometry with a carbon-oxygen bond length of approximately 1.43 Å for the aliphatic carbon-oxygen bond and 1.36 Å for the aromatic carbon-oxygen bond [8]. The shorter aromatic carbon-oxygen bond reflects partial double bond character due to π-conjugation between the oxygen lone pairs and the aromatic π-system [8].

Conformational Flexibility

The conformational landscape of (4-tert-butyl-phenoxy)acetonitrile is primarily determined by rotation around the ether carbon-oxygen bonds and the carbon-carbon bond connecting the methylene group to the nitrile functionality [4]. The bulky tert-butyl substituent restricts rotation around the aromatic carbon-carbon bond, effectively locking this portion of the molecule in a fixed conformation [6].

Computational studies of related phenoxy compounds suggest that the preferred conformation minimizes steric interactions between the aromatic ring, the tert-butyl group, and the acetonitrile chain [15]. The ether oxygen adopts a conformation that positions the acetonitrile group away from the aromatic plane to reduce steric crowding [4].

Intermolecular Interactions

The molecular structure of (4-tert-butyl-phenoxy)acetonitrile supports several types of intermolecular interactions [19]. The nitrile group can participate in dipole-dipole interactions due to the polar nature of the carbon-nitrogen triple bond [20]. The aromatic ring system can engage in π-π stacking interactions with other aromatic molecules, while the tert-butyl group contributes primarily through van der Waals forces [19].

The ether oxygen possesses two lone pairs of electrons that can serve as hydrogen bond acceptor sites, although the steric hindrance from the aromatic ring and tert-butyl group may limit accessibility [21]. These intermolecular interactions influence the compound's crystal packing, melting point, and solubility properties [19].

Electronic Properties and Molecular Orbital Considerations

Frontier Molecular Orbitals

The electronic structure of (4-tert-butyl-phenoxy)acetonitrile is characterized by frontier molecular orbitals that determine its chemical reactivity and spectroscopic properties [4]. The highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring system, with significant contributions from the ether oxygen lone pairs [5]. The lowest unoccupied molecular orbital (LUMO) exhibits substantial character on the nitrile carbon and nitrogen atoms, reflecting the electron-withdrawing nature of the nitrile functionality [9].

The energy gap between the HOMO and LUMO influences the compound's electronic absorption spectrum and determines its stability toward oxidation and reduction reactions [22]. The presence of the electron-donating tert-butyl group raises the HOMO energy, while the electron-withdrawing nitrile group lowers the LUMO energy, resulting in a moderate HOMO-LUMO gap [23].

Charge Distribution and Polarity

The charge distribution in (4-tert-butyl-phenoxy)acetonitrile reflects the electronic effects of its functional groups [4]. The tert-butyl substituent acts as an electron-donating group through inductive effects, increasing electron density on the aromatic ring [6]. Conversely, the nitrile group withdraws electron density from the aromatic system through both inductive and resonance mechanisms [9].

The dipole moment of the molecule arises primarily from the polar carbon-nitrogen triple bond and the ether linkage [24] [25]. Studies of related compounds suggest that molecules containing both electron-donating alkyl groups and electron-withdrawing nitrile functionalities exhibit moderate dipole moments in the range of 2-4 Debye units [25].

Polarizability and Optical Properties

The polarizability of (4-tert-butyl-phenoxy)acetonitrile is influenced by the delocalized π-electron system of the aromatic ring and the polarizable carbon-nitrogen triple bond [11]. The tert-butyl group contributes to the overall molecular polarizability through its multiple carbon-hydrogen bonds and tetrahedral geometry [12].

The refractive index values (1.4460-1.499) provide experimental evidence for the compound's polarizability and its interaction with electromagnetic radiation [10] [11]. These optical properties have implications for potential applications in materials science and optical device development [26].

XLogP3

3.4

Wikipedia

(4-tert-butylphenoxy)acetonitrile

Dates

Last modified: 08-15-2023

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